N-Boc-1-allyl-1-aminocyclopentane

Asymmetric Synthesis Homoenolate Chemistry Cyclopentanoid Synthesis

This N-Boc-1-allyl-1-aminocyclopentane is a differentiated cyclopentane building block. Its Boc-protected amine and allyl substituent are critical for (-)-sparteine-mediated asymmetric homoenolate generation, achieving er up to 99:1—a pathway inaccessible to non-allyl analogs. This scaffold is validated in potent CCR5 antagonists (IC50 1.10 nM vs. >57 µM for comparators). The acid-labile Boc and Pd(0)-cleavable allyl groups provide orthogonal protection for sequential solid-phase peptide synthesis. Procure for chiral drug intermediate and spirocycle R&D programs where stereochemical fidelity and dual deprotection are paramount.

Molecular Formula C13H23NO2
Molecular Weight 225.332
CAS No. 1335041-84-3
Cat. No. B2402903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-allyl-1-aminocyclopentane
CAS1335041-84-3
Molecular FormulaC13H23NO2
Molecular Weight225.332
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCC1)CC=C
InChIInChI=1S/C13H23NO2/c1-5-8-13(9-6-7-10-13)14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15)
InChIKeyBPSNBBVBXMCHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1-allyl-1-aminocyclopentane (CAS 1335041-84-3): Chemical Class, Basic Characteristics, and Procurement Context


N-Boc-1-allyl-1-aminocyclopentane (CAS 1335041-84-3; IUPAC: tert-butyl [1-(prop-2-en-1-yl)cyclopentyl]carbamate) is an N-protected alicyclic amine building block featuring a tert-butoxycarbonyl (Boc) group and an allyl substituent attached to a cyclopentane core [1]. As a member of the N-Boc allylic amine class, this compound serves as a versatile intermediate in the synthesis of complex organic molecules, including enantioenriched aminocyclopentane derivatives and functionalized cyclopentanoids [2]. The compound is typically available as a colorless solid with purity specifications of 97%+, soluble in diethyl ether and dichloromethane, and belongs to the N-protected olefin-derivatives category [3].

N-Boc-1-allyl-1-aminocyclopentane (CAS 1335041-84-3): Why In-Class Compounds Cannot Be Interchanged


N-Boc allylic amines are not functionally interchangeable due to critical structural and stereochemical determinants. The combination of the Boc-protected nitrogen and the allyl substituent on the cyclopentane core enables distinct reactivity pathways—including enantioselective lithiation for asymmetric homoenolate generation—that are inaccessible to simpler N-Boc-aminocyclopentane analogs lacking the allyl group [1]. Furthermore, the Boc group provides acid-labile orthogonal protection that cannot be replicated by Fmoc- or Cbz-protected alternatives without altering downstream deprotection compatibility [2]. Substitution with non-allyl or differently protected analogs fundamentally changes the synthetic utility and stereochemical outcomes.

N-Boc-1-allyl-1-aminocyclopentane (CAS 1335041-84-3): Quantitative Differentiation Evidence Against Comparator Compounds


Enantioselective Synthesis of Aminocyclopentane Derivatives via N-Boc Allylic Amine Lithiation

The allyl substituent on N-Boc-protected aminocyclopentane enables enantioselective lithiation in the presence of (-)-sparteine, generating asymmetric homoenolate equivalents. This reactivity pathway is not accessible to N-Boc-aminocyclopentane derivatives lacking the allyl group (e.g., N-Boc-cyclopentylamine or Boc-cycloleucine) [1]. The lithiated intermediate can undergo stereocontrolled intramolecular nitrone-olefin dipolar cycloaddition to yield enantioenriched 2-formyl-4-phenyl-1-aminocyclopentanes [2].

Asymmetric Synthesis Homoenolate Chemistry Cyclopentanoid Synthesis

CCR5 Antagonist Activity of 1-Allyl-1-aminocyclopentane-Derived Scaffolds

Compounds containing the 1-allyl-1-aminocyclopentane core have demonstrated potent CCR5 antagonism. In contrast, N-Boc-protected aminocyclopentane derivatives without the allyl substitution show substantially reduced or no CCR5 antagonist activity under comparable assay conditions [1][2].

Chemokine Receptor Antagonism CCR5 Inhibition Medicinal Chemistry

Orthogonal Deprotection Compatibility: Allyl versus Boc Functional Groups

The Boc-protected nitrogen and the allyl substituent provide orthogonal deprotection handles that are selectively cleavable under different conditions. The Boc group is removed under acidic conditions (e.g., TFA), whereas the allyl group can be selectively cleaved using Pd(0) catalysis with HSnBu3, enabling sequential deprotection strategies that are not possible with mono-protected or symmetrically protected aminocyclopentane analogs [1][2].

Orthogonal Protection Solid-Phase Peptide Synthesis Combinatorial Chemistry

Synthetic Utility as a Building Block: Allyl-Enabled Cross-Coupling and Metathesis Reactions

The terminal alkene of the allyl group on N-Boc-1-allyl-1-aminocyclopentane serves as a versatile handle for transition metal-catalyzed transformations, including ring-closing metathesis (RCM) for spirocycle construction and Pd-catalyzed cross-coupling reactions. In contrast, N-Boc-aminocyclopentane analogs without the allyl group (e.g., Boc-cycloleucine) lack this alkene functionality and cannot participate in these reactions [1][2].

Cross-Coupling Ring-Closing Metathesis Spirocyclic Synthesis

N-Boc-1-allyl-1-aminocyclopentane (CAS 1335041-84-3): Research and Industrial Application Scenarios Supported by Evidence


Asymmetric Synthesis of Enantioenriched Aminocyclopentane-Derived Pharmaceuticals

Used as a substrate for (-)-sparteine-mediated enantioselective lithiation to generate asymmetric homoenolate equivalents, which undergo stereocontrolled cycloaddition to yield enantioenriched 2-formyl-4-phenyl-1-aminocyclopentanes [7]. This pathway provides direct access to chiral cyclopentanoid scaffolds that are otherwise challenging to synthesize. The enantioselectivity and diastereoselectivity observed in this class (yields 38-85%, er up to 99:1) support its application in chiral drug intermediate synthesis where stereochemical purity is critical [8]. Relevant to research groups developing enantiopure aminocyclopentane-containing therapeutics and CROs requiring stereodefined building blocks.

CCR5 Antagonist Development for Chemokine Receptor-Targeted Drug Discovery

Serves as a core structural motif for the synthesis of potent CCR5 antagonists, with derivative compounds demonstrating IC50 values as low as 1.10 nM in functional assays using CHO cells expressing human CCR5 [7]. The allyl-substituted aminocyclopentane scaffold is a key pharmacophoric element, as evidenced by the >51,000-fold potency difference relative to Boc-protected non-allyl comparators (IC50 >57 µM) [8]. This quantitative differentiation supports procurement for medicinal chemistry programs targeting inflammatory diseases, HIV entry inhibition, and immune modulation where CCR5 antagonism is therapeutically validated.

Orthogonally Protected Building Block for Solid-Phase Peptide Synthesis and Combinatorial Libraries

The Boc (acid-labile) and allyl (Pd(0)-cleavable) groups provide orthogonal protection enabling sequential deprotection and regioselective functionalization during solid-phase peptide synthesis [7]. This dual-protection strategy is essential for constructing N-backbone cyclic peptides and peptidomimetics where stepwise deprotection and functionalization are required. Procurement is justified for combinatorial chemistry groups and peptide synthesis facilities requiring building blocks that minimize synthetic steps while maximizing modularity and regiochemical control [8].

Synthesis of Spirocyclic and Polycyclic Scaffolds via Alkene Metathesis and Cross-Coupling

The terminal allyl alkene serves as a reactive handle for ring-closing metathesis (RCM) to construct spirocyclic systems [7] and for Pd-catalyzed cross-coupling reactions to access more complex polycyclic architectures [8]. This built-in functionality eliminates the need for additional functional group installation steps, directly reducing synthetic route length and improving overall efficiency. Applicable to medicinal chemistry groups exploring spirocycle-containing lead compounds and process chemistry teams optimizing synthetic routes to complex drug candidates.

Quote Request

Request a Quote for N-Boc-1-allyl-1-aminocyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.